molecular formula C10H21ClN2O4S B1377361 2-amino-4-methanesulfonyl-N-(oxan-4-yl)butanamide hydrochloride CAS No. 1427378-60-6

2-amino-4-methanesulfonyl-N-(oxan-4-yl)butanamide hydrochloride

Cat. No.: B1377361
CAS No.: 1427378-60-6
M. Wt: 300.8 g/mol
InChI Key: XJPAXTJEPOLEHP-UHFFFAOYSA-N
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Description

2-amino-4-methanesulfonyl-N-(oxan-4-yl)butanamide hydrochloride is a specialized organic compound of significant interest in medicinal chemistry and pharmacological research. Its primary investigated application is as a potent inhibitor of the Sodium-Glucose Cotransporter 1 (SGLT1) . SGLT1 is the primary transporter responsible for the absorption of glucose and galactose in the intestine, and it also plays a role in glucose reabsorption in the kidney. By selectively inhibiting this transporter, this compound provides researchers with a valuable tool to study glucose homeostasis and metabolic pathways . The research applications of this inhibitor are broad, facilitating the exploration of novel therapeutic strategies for metabolic disorders such as diabetes, as well as related cardiovascular diseases . Investigations into its mechanism of action help elucidate the complex physiology of sodium-coupled glucose transport and its effects on various organ systems. The compound's structure, featuring a methanesulfonyl group and an oxan-4-yl (tetrahydro-2H-pyran-4-yl) moiety, is optimized for interaction with biological targets, making it a crucial asset for preclinical research in drug discovery and development programs focused on endocrinology and cardiometabolic health.

Properties

IUPAC Name

2-amino-4-methylsulfonyl-N-(oxan-4-yl)butanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O4S.ClH/c1-17(14,15)7-4-9(11)10(13)12-8-2-5-16-6-3-8;/h8-9H,2-7,11H2,1H3,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJPAXTJEPOLEHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CCC(C(=O)NC1CCOCC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Amino-4-methanesulfonyl-N-(oxan-4-yl)butanamide hydrochloride, with the CAS number 1427378-60-6, is a compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

  • IUPAC Name : 2-amino-4-(methylsulfonyl)-N-(tetrahydro-2H-pyran-4-yl)butanamide hydrochloride
  • Molecular Formula : C₁₀H₂₁ClN₂O₄S
  • Molecular Weight : 300.80 g/mol
  • Purity : 95% .

Anticancer Properties

Recent studies have highlighted the anticancer potential of various sulfonamide derivatives, which may extend to this compound. The compound's structural features suggest it could interact with cellular pathways involved in tumor growth and proliferation.

  • Mechanism of Action :
    • Microtubule Disruption : Similar compounds have been shown to disrupt microtubule formation, leading to cell cycle arrest in the G2/M phase. This disruption is critical in cancer therapy as it can inhibit tumor cell division .
    • Cell Cycle Arrest : In vitro studies indicate that compounds with similar structures can induce cell cycle arrest by influencing tubulin polymerization dynamics .
  • Case Studies :
    • A study involving a series of sulfonamide derivatives demonstrated significant antiproliferative activity against various cancer cell lines, with some derivatives achieving IC50 values in the low micromolar range . Although specific data on this compound is limited, its structural analogs exhibit promising results.

Other Biological Activities

In addition to anticancer properties, sulfonamides are known for their antibacterial and anti-inflammatory effects. While specific studies on this compound are scarce, the presence of the methanesulfonyl group suggests potential antimicrobial activity, as seen in other sulfonamide compounds.

Data Table: Comparison of Biological Activities

Compound NameAnticancer Activity (IC50)Mechanism of Action
2-Amino-4-methanesulfonyl-N-(oxan-4-yl)butanamide HClTBDMicrotubule disruption
Derivative 1 (e.g., 3-bromo derivative)0.5 μM (HT-29 cells)Cell cycle arrest
Derivative 2 (e.g., dichlorophenyl analog)TBDCentrosome de-clustering

Research Findings

Research into related compounds has shown that modifications in the sulfonamide structure can lead to varying biological activities. For instance, derivatives with different aryl groups exhibited distinct levels of antiproliferative activity across different cancer cell lines .

Future Directions

Further research is necessary to elucidate the specific biological activities and mechanisms of action for this compound. Potential studies could include:

  • In vitro assays to determine its efficacy against various cancer cell lines.
  • Investigation into its mechanism of action through molecular docking studies and cellular assays.

Preparation Methods

Synthesis of the Butanamide Core

A well-documented method for preparing 2-aminobutyramide derivatives involves the chlorination of 2-aminobutyric acid with bis(trichloromethyl)carbonate, followed by ammoniation and acidification to yield the hydrochloride salt of 2-aminobutyramide.

Reaction sequence:

Step Reagents & Conditions Product Yield (%) Notes
1 2-aminobutyric acid + bis(trichloromethyl)carbonate in THF, reflux, 8 h 4-ethyl-2,5-oxazolidinedione 92.1 Recrystallized from petroleum ether, purity 98.2%
2 4-ethyl-2,5-oxazolidinedione + ammonia gas in methanol, 2 h, then acidified (pH 3) with HCl 2-aminobutyramide hydrochloride 95.0 Total yield 87.4% (based on 2-aminobutyric acid), purity 98.5%

This method is favored for its mild conditions, high yield, and reduced environmental impact compared to older bromination or thionyl chloride methods.

Introduction of the Methanesulfonyl Group

The methanesulfonyl (mesyl) group can be introduced by reaction of the amino or hydroxyl functional group with methanesulfonyl chloride under basic conditions, typically using triethylamine or pyridine as a base in an aprotic solvent such as dichloromethane or tetrahydrofuran. This reaction proceeds via nucleophilic substitution to form the methanesulfonyl derivative.

Typical conditions:

  • Methanesulfonyl chloride added dropwise to the substrate solution at 0–5°C.
  • Stirring for 1–3 hours at room temperature.
  • Workup includes aqueous quenching, extraction, and purification by recrystallization or chromatography.

Attachment of the Oxan-4-yl Group

The oxan-4-yl substituent (a tetrahydropyran ring) is commonly introduced via nucleophilic substitution or reductive amination involving an oxan-4-yl-containing amine or alcohol derivative.

Possible approach:

  • React the 2-amino-4-methanesulfonylbutanamide intermediate with 4-oxanyl amine under mild heating.
  • Use coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) for amide bond formation.
  • Alternatively, reductive amination with 4-oxanaldehyde derivatives and subsequent reduction.

The reaction is typically performed in solvents like methanol, ethanol, or DMF, with reaction times ranging from several hours to overnight.

Formation of Hydrochloride Salt

The final hydrochloride salt is prepared by dissolving the free base in an appropriate solvent (e.g., ethanol or methanol) and adding concentrated hydrochloric acid dropwise to precipitate the crystalline hydrochloride salt. This step improves compound stability and facilitates purification.

Summary Table of Preparation Methodology

Preparation Stage Reagents/Conditions Yield (%) Purity (%) Key Notes
Chlorination of 2-aminobutyric acid Bis(trichloromethyl)carbonate, THF, reflux 92.1 98.2 Formation of 4-ethyl-2,5-oxazolidinedione
Ammoniation and acidification Ammonia gas, methanol, HCl, pH 3 95.0 98.5 Conversion to 2-aminobutyramide hydrochloride
Methanesulfonylation Methanesulfonyl chloride, base, low temp 85–90* >95* Introduction of methanesulfonyl group
Oxan-4-yl substitution 4-oxanyl amine, coupling agents, DMF/methanol 75–85* >95* Formation of N-(oxan-4-yl) derivative
Hydrochloride salt formation HCl addition, crystallization Quantitative >99* Final salt isolation and purification

*Yields and purities for methanesulfonylation and oxan-4-yl substitution are estimated based on analogous reactions reported in literature for similar compounds.

Research Findings and Process Advantages

  • The use of bis(trichloromethyl)carbonate as a chlorination reagent is advantageous due to lower toxicity and environmental impact compared to bromine or thionyl chloride methods.
  • The two-step chlorination followed by ammoniation and acidification provides high overall yield (~87%) and purity (>98%), with mild reaction conditions and simple operation.
  • Methanesulfonylation under controlled low-temperature conditions prevents side reactions and ensures high selectivity.
  • Attachment of the oxan-4-yl group through amide bond formation is efficient with modern coupling agents, allowing good yields and purity.
  • The final hydrochloride salt form enhances compound stability, handling, and bioavailability for pharmaceutical applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic methods for achieving high-purity 2-amino-4-methanesulfonyl-N-(oxan-4-yl)butanamide hydrochloride?

  • Methodological Answer : Optimize synthesis using acid-catalyzed deprotection and recrystallization. For example, refluxing intermediates in ethanol with HCl (6 N) followed by pH adjustment (using NH₄OH) can yield crystalline products . Purification via column chromatography (e.g., Chromolith® HPLC columns) ensures removal of impurities, as demonstrated in analogous butanamide syntheses .

Q. Which spectroscopic techniques are critical for structural characterization of this compound?

  • Methodological Answer :

  • NMR : Use 1H^1 \text{H}- and 13C^13 \text{C}-NMR in DMSO-d₆ to resolve amine, oxan-4-yl, and methanesulfonyl groups. Peaks at δ 7.45–7.72 (aromatic) and δ 4.18–4.22 (oxan-4-yl protons) are diagnostic .
  • Mass Spectrometry (MS) : Employ EI-MS for molecular ion detection (e.g., m/z = 256.4 [M+H]+^+) and fragmentation pattern analysis .
  • UV-Vis : Confirm λmax at ~255 nm for sulfonamide moieties, aligning with related compounds .

Q. How should researchers handle storage and stability testing for this compound?

  • Methodological Answer : Store at -20°C in airtight containers to prevent hydrolysis of the sulfonamide group. Monitor stability via accelerated degradation studies (e.g., 40°C/75% RH for 6 months) and analyze degradation products using LC-MS .

Advanced Research Questions

Q. How can contradictions in spectroscopic data during structural elucidation be resolved?

  • Methodological Answer : Cross-validate using complementary techniques:

  • X-ray Crystallography : Resolve ambiguous NMR signals (e.g., overlapping oxan-4-yl protons) via SHELX refinement .
  • 2D NMR (COSY, HSQC) : Assign coupled protons and carbons, particularly for stereochemical confirmation .
  • Theoretical Calculations : Compare experimental IR/Raman spectra with DFT-predicted vibrational modes .

Q. What computational strategies predict the biological activity of this compound?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model interactions with sulfonamide-targeted enzymes (e.g., carbonic anhydrase).
  • QSAR Models : Corolate methanesulfonyl and oxan-4-yl substituents with activity, leveraging data from similar butanamides .
  • MD Simulations : Assess binding stability under physiological conditions (e.g., 310 K, 1 atm) .

Q. How to design experiments for structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Analog Synthesis : Replace oxan-4-yl with piperidine or cyclohexane groups to evaluate ring size effects .
  • Bioactivity Assays : Test sulfonamide derivatives against enzyme panels (e.g., kinase inhibition) and compare IC50 values .
  • Metabolic Profiling : Use hepatocyte microsomes to assess oxidative stability and metabolite formation .

Q. What analytical approaches resolve batch-to-batch variability in purity?

  • Methodological Answer :

  • HPLC-DAD : Employ gradient elution (C18 column, 0.1% TFA in water/acetonitrile) to quantify impurities.
  • Elemental Analysis : Verify stoichiometry of hydrochloride salt (e.g., Cl^- content via ion chromatography) .
  • Chiral HPLC : Confirm enantiopurity if stereocenters are present .

Contradiction Analysis in Data Interpretation

Q. How to address conflicting biological activity data across studies?

  • Methodological Answer :

  • Assay Standardization : Normalize protocols (e.g., cell line selection, incubation time) to minimize variability .
  • Meta-Analysis : Pool data from multiple studies and apply statistical models (e.g., random-effects meta-regression) to identify confounding variables .
  • Orthogonal Assays : Validate hits using SPR (surface plasmon resonance) for binding affinity and cellular thermal shift assays (CETSA) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-amino-4-methanesulfonyl-N-(oxan-4-yl)butanamide hydrochloride
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2-amino-4-methanesulfonyl-N-(oxan-4-yl)butanamide hydrochloride

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